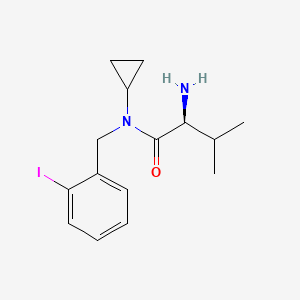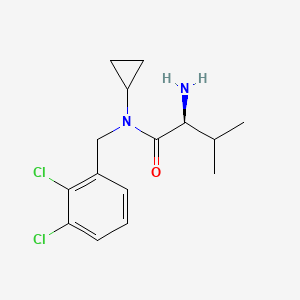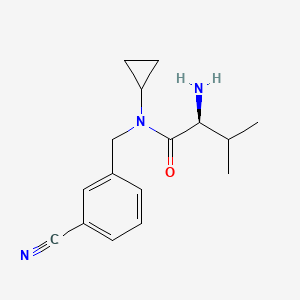![molecular formula C14H23NO B7933092 2-[Isopropyl-(1-phenyl-propyl)-amino]-ethanol](/img/structure/B7933092.png)
2-[Isopropyl-(1-phenyl-propyl)-amino]-ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Isopropyl-(1-phenyl-propyl)-amino]-ethanol is an organic compound with the molecular formula C14H23NO It is a secondary amine with an ethanol group, characterized by the presence of an isopropyl group and a phenylpropyl group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Isopropyl-(1-phenyl-propyl)-amino]-ethanol typically involves the reaction of 1-phenyl-1-propanol with isopropylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation. The reaction mixture is heated to facilitate the formation of the desired product, followed by purification through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. The final product is typically purified using advanced techniques like high-performance liquid chromatography (HPLC) to achieve high purity levels.
Análisis De Reacciones Químicas
Types of Reactions
2-[Isopropyl-(1-phenyl-propyl)-amino]-ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-[Isopropyl-(1-phenyl-propyl)-amino]-acetone.
Reduction: Formation of 2-[Isopropyl-(1-phenyl-propyl)-amino]-ethane.
Substitution: Formation of 2-[Isopropyl-(1-phenyl-propyl)-amino]-ethyl halides or esters.
Aplicaciones Científicas De Investigación
2-[Isopropyl-(1-phenyl-propyl)-amino]-ethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-[Isopropyl-(1-phenyl-propyl)-amino]-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- **2-[Isopropyl-(1-phenyl-propyl)-amino]-propane
- **2-[Isopropyl-(1-phenyl-propyl)-amino]-butanol
- **2-[Isopropyl-(1-phenyl-propyl)-amino]-methanol
Uniqueness
2-[Isopropyl-(1-phenyl-propyl)-amino]-ethanol is unique due to its specific structural features, such as the presence of both an isopropyl group and a phenylpropyl group attached to the nitrogen atom. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill.
Propiedades
IUPAC Name |
2-[1-phenylpropyl(propan-2-yl)amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO/c1-4-14(13-8-6-5-7-9-13)15(10-11-16)12(2)3/h5-9,12,14,16H,4,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMFJFXVOSBORQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)N(CCO)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[(2-Iodo-benzyl)-methyl-amino]-acetic acid](/img/structure/B7933059.png)
![[Ethyl-(2-iodo-benzyl)-amino]-acetic acid](/img/structure/B7933062.png)
![[(2,3-Dichloro-benzyl)-isopropyl-amino]-acetic acid](/img/structure/B7933070.png)
![[Cyclopropyl-(2-iodo-benzyl)-amino]-acetic acid](/img/structure/B7933077.png)
![2-{[1-(3-Chloro-phenyl)-ethyl]-cyclopropyl-amino}-ethanol](/img/structure/B7933084.png)
![2-Amino-N-[1-(3-chloro-phenyl)-ethyl]-N-isopropyl-acetamide](/img/structure/B7933089.png)
![2-[Cyclopropyl-(1-phenyl-propyl)-amino]-ethanol](/img/structure/B7933095.png)

